![molecular formula C23H16ClFN4O4S B2475152 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251618-55-9](/img/no-structure.png)
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H16ClFN4O4S and its molecular weight is 498.91. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications in Antibacterial Activities
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in the synthesis of various substituted thieno[2,3-d]pyrimidines. These compounds have been evaluated for their antibacterial properties. For instance, the nucleophilic substitution of certain thieno[2,3-d]pyrimidines with aromatic amines and aminophenol results in substituted thienopyrimidines, which have been characterized for their potential antibacterial activities (More, Chandra, Nargund, & Nargund, 2013).
Role in Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of derivatives of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. The study developed an effective approach for synthesizing these compounds and evaluated their antimicrobial potential. It was found that certain derivatives exhibit activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, highlighting their potential use in antimicrobial applications (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Synthesis for Biological Activities
The synthesis of polynuclear heterocycles involving thieno[2,3-d]pyrimidines is another significant area of research. These compounds are synthesized due to their high biological activities. For example, 4-oxo-thienopyrimidine derivatives have been synthesized and characterized as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This demonstrates the compound's diverse potential in medical research and drug development (El-Gazzar, Hussein, & Aly, 2006).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative, which is synthesized via a multi-step reaction sequence. The second intermediate is the 1,2,4-oxadiazole derivative, which is synthesized separately. The two intermediates are then coupled using a suitable coupling agent to form the final product.", "Starting Materials": [ "4-chloro-3-fluorophenylamine", "ethyl 2-bromo-4-ethoxybenzoate", "thiophene-2,5-dicarboxylic acid", "thionyl chloride", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "1,2,4-triazole", "palladium on carbon", "copper(I) iodide", "potassium carbonate", "N,N-dimethylformamide", "acetonitrile", "dimethyl sulfoxide", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-ethoxy-4-bromobenzoate by reacting ethyl 2-bromo-4-ethoxybenzoate with sodium ethoxide in ethanol.", "Step 2: Synthesis of thiophene-2,5-dicarboxylic acid by reacting thionyl chloride with thiophene-2,5-diol in the presence of pyridine.", "Step 3: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting ethyl 2-ethoxy-4-bromobenzoate with thiophene-2,5-dicarboxylic acid in the presence of potassium carbonate and palladium on carbon catalyst.", "Step 4: Synthesis of 1,2,4-oxadiazole derivative by reacting 4-chloro-3-fluorophenylamine with hydrazine hydrate in the presence of acetic anhydride and triethylamine, followed by reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dimethyl sulfoxide.", "Step 5: Coupling of the two intermediates by reacting the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative with the 1,2,4-oxadiazole derivative in the presence of copper(I) iodide and 1,2,4-triazole in acetonitrile and tetrahydrofuran.", "Step 6: Purification of the final product by column chromatography using a mixture of diethyl ether and hexanes as the eluent." ] } | |
Numéro CAS |
1251618-55-9 |
Nom du produit |
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C23H16ClFN4O4S |
Poids moléculaire |
498.91 |
Nom IUPAC |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H16ClFN4O4S/c1-2-32-15-6-4-14(5-7-15)29-22(30)20-18(9-10-34-20)28(23(29)31)12-19-26-21(27-33-19)13-3-8-16(24)17(25)11-13/h3-11H,2,12H2,1H3 |
Clé InChI |
VOJDFMWWBWAUFQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Methoxyphenyl)methyl]-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2475069.png)
![Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2475071.png)
![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475076.png)
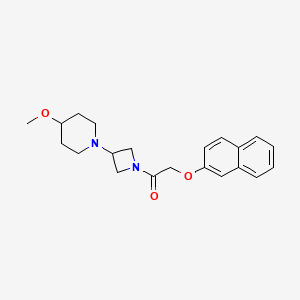

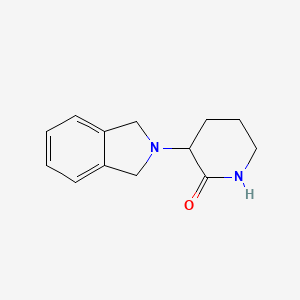
![[3-Methyl-4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B2475080.png)
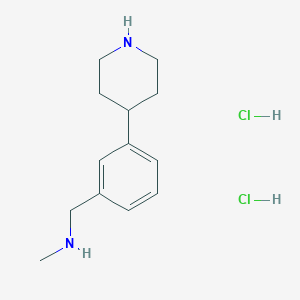
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2475082.png)
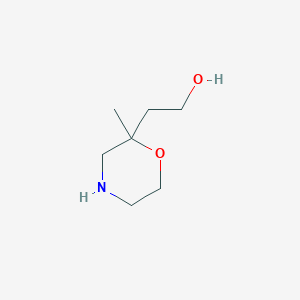
![N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide](/img/structure/B2475085.png)
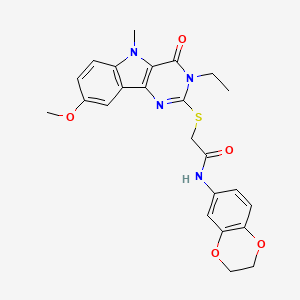
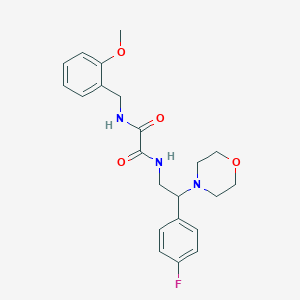
![[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B2475090.png)